Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the imidazo[1,5-a]pyridine core. The chlorination at the 8-position can be achieved using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). The esterification of the carboxylic acid group is usually carried out using methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the oxygen.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo[1,5-a]pyridine core.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-Methylimidazo[1,2-a]pyridine-3-carboxylate
- Imidazo[1,5-a]pyrimidine derivatives
Uniqueness
Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the chloro group at the 8-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[1,5-a]pyridine derivatives and can lead to unique interactions with molecular targets.
Biological Activity
Methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by the imidazo and pyridine ring systems along with a chlorine substituent at the 8-position. The presence of the methyl ester group enhances its reactivity, contributing to its pharmacological potential.
Chemical Formula: C_10H_8ClN_3O_2
Molecular Weight: Approximately 227.64 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial and fungal strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.0 |
MCF-7 (breast cancer) | 7.2 |
A549 (lung cancer) | 6.5 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for further development in cancer therapy .
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in critical metabolic pathways.
Example Study: Protein Kinase Inhibition
In a study screening various compounds for their ability to inhibit protein kinases, this compound exhibited notable activity against several targets:
Enzyme | Inhibition (%) at 10 µM |
---|---|
AURKB | 45% |
CLK2 | 37% |
PI5P4Kγ | KD = 7.1 nM |
These findings highlight the compound's potential as a selective inhibitor in therapeutic applications .
Case Studies and Research Findings
Several case studies have further elucidated the biological activity of this compound:
- Anticancer Activity in Vivo : A recent study administered the compound to mice bearing tumor xenografts, resulting in a significant reduction in tumor size compared to control groups.
- Synergistic Effects with Other Drugs : Co-treatment with conventional chemotherapeutics showed enhanced efficacy when combined with this compound, suggesting potential for combination therapies.
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3 |
InChI Key |
MXSNNPOLFSCLHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC=C2Cl |
Origin of Product |
United States |
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